N-(5-chloro-1-(2-ethoxybenzyl)-2-oxoindolin-3-yl)acetamide
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Overview
Description
N-(5-chloro-1-(2-ethoxybenzyl)-2-oxoindolin-3-yl)acetamide is a synthetic organic compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the indolin-2-one core structure in this compound makes it a valuable candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-1-(2-ethoxybenzyl)-2-oxoindolin-3-yl)acetamide typically involves the following steps:
Formation of the Indolin-2-one Core: The indolin-2-one core can be synthesized through a cyclization reaction of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Chlorine Atom: The chlorine atom can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Ethoxybenzyl Group: The ethoxybenzyl group can be attached through a nucleophilic substitution reaction using an appropriate benzyl halide and a base such as sodium hydride or potassium carbonate.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the indolin-2-one core, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(5-chloro-1-(2-ethoxybenzyl)-2-oxoindolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit specific enzymes involved in various biological processes, leading to therapeutic effects.
Modulation of Receptors: The compound may interact with specific receptors, altering their activity and resulting in biological responses.
Interference with Cellular Pathways: It can interfere with cellular signaling pathways, affecting cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N-(5-chloro-1-(2-ethoxybenzyl)-2-oxoindolin-3-yl)acetamide can be compared with other indolin-2-one derivatives:
N-(5-chloro-1-(2-methoxybenzyl)-2-oxoindolin-3-yl)acetamide: Similar structure but with a methoxy group instead of an ethoxy group, which may result in different biological activities.
N-(5-chloro-1-(2-hydroxybenzyl)-2-oxoindolin-3-yl)acetamide: Contains a hydroxy group, potentially leading to different reactivity and biological properties.
N-(5-chloro-1-(2-methylbenzyl)-2-oxoindolin-3-yl)acetamide: The presence of a methyl group instead of an ethoxy group can influence the compound’s solubility and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[5-chloro-1-[(2-ethoxyphenyl)methyl]-2-oxo-3H-indol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-3-25-17-7-5-4-6-13(17)11-22-16-9-8-14(20)10-15(16)18(19(22)24)21-12(2)23/h4-10,18H,3,11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTAFIXFWAZVRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C(C2=O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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